
Acide 5-tert-butyl-4,5,6,7-tétrahydro-1H-indazole-3-carboxylique
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid derivatives typically involves substitution reactions. For instance, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a closely related compound, is synthesized through two substitution reactions, starting from 5-bromoindole. The structure of these compounds is often confirmed using techniques such as FTIR, NMR spectroscopy, MS, and X-ray diffraction, and analyzed using density functional theory (DFT) for crystallographic and conformational insights (Ye et al., 2021).
Molecular Structure Analysis
The molecular structure of these compounds is elucidated through X-ray crystallography and DFT calculations. For example, the crystal structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was determined, showing that the DFT-optimized structure matches the X-ray single crystal diffraction data. This alignment indicates a high degree of structural accuracy and reliability in predicting physical and chemical properties (Ma et al., 2023).
Chemical Reactions and Properties
The chemical reactivity of 5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid derivatives involves various reactions, including Diels-Alder reactions, cycloadditions, and substitution reactions. For example, the Diels-Alder reaction of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate showcases the compound's reactivity and its potential for further chemical transformations (Padwa et al., 2003).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystal structure, are integral for understanding their behavior in various solvents and conditions. The molecular electrostatic potential and frontier molecular orbitals, investigated through DFT, reveal the physicochemical characteristics, aiding in the prediction of reactivity and stability (Ye et al., 2021).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are essential for the compound's application in synthesis. For instance, the reactivity of 5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid derivatives with malonic ester to afford heterocyclic zwitterionic compounds highlights the compound's versatile chemical behavior (Korotkikh et al., 2008).
Applications De Recherche Scientifique
Découverte et développement de médicaments
Acide 5-tert-butyl-4,5,6,7-tétrahydro-1H-indazole-3-carboxylique: est un composé d'intérêt dans l'industrie pharmaceutique en raison de son noyau indazole, un motif prévalent en chimie médicinale. Les dérivés de l'indazole sont connus pour leurs activités pharmacologiques diverses, qui comprennent des propriétés anti-inflammatoires, analgésiques et antipyrétiques . Ce composé peut servir d'échafaudage pour le développement de nouveaux agents thérapeutiques, en particulier pour cibler les troubles liés à l'inflammation et à la douleur.
Profil d'activité biologique
La partie indazole est également importante dans la recherche sur le cancer. Des composés dotés de cette structure se sont avérés présenter une activité antiproliférative contre diverses lignées cellulaires néoplasiques . Les chercheurs peuvent utiliser l'This compound pour étudier son profil d'activité biologique et explorer son potentiel en tant qu'agent anticancéreux, en particulier en termes d'arrêt du cycle cellulaire et d'induction de l'apoptose.
Synthèse chimique et modification
En chimie synthétique, ce composé peut être utilisé comme matière première pour la synthèse de molécules plus complexes. Son groupe acide carboxylique permet des modifications chimiques supplémentaires, telles que la formation d'amide, ce qui peut conduire à une large gamme de dérivés présentant des activités biologiques variées .
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of 5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid are not well-studied. Its impact on bioavailability is also unknown. The compound has a molecular weight of 236319, which is within the range generally favorable for oral bioavailability .
Analyse Biochimique
Biochemical Properties
5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain hydrolases and oxidoreductases, modulating their catalytic activities. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their functions .
Cellular Effects
The effects of 5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of key signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, 5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has been observed to alter the expression of genes involved in cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
At the molecular level, 5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound has also been shown to influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes, ultimately affecting cellular functions .
Temporal Effects in Laboratory Settings
The temporal effects of 5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods. Long-term studies have shown that prolonged exposure to 5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of 5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid vary with different dosages. Low to moderate doses have been shown to produce beneficial effects, such as enhanced cellular function and improved metabolic activity. High doses can lead to toxic or adverse effects, including cellular damage and impaired organ function. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can modulate the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, glycolysis, and oxidative phosphorylation. These interactions can lead to changes in energy production and overall cellular metabolism .
Transport and Distribution
The transport and distribution of 5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biological activity and effectiveness .
Subcellular Localization
The subcellular localization of 5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is crucial for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization helps in elucidating its precise mechanisms of action .
Propriétés
IUPAC Name |
5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)7-4-5-9-8(6-7)10(11(15)16)14-13-9/h7H,4-6H2,1-3H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXLFEALYPIVJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C(=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390530 | |
| Record name | 5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
650603-95-5 | |
| Record name | 5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





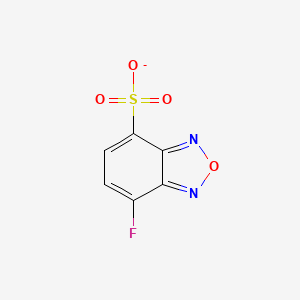
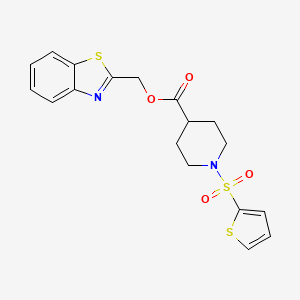
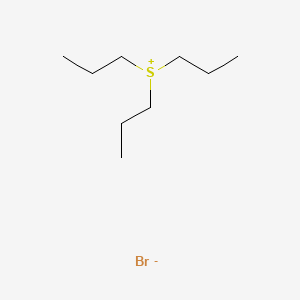
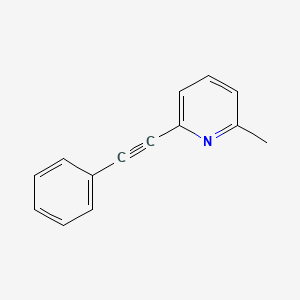

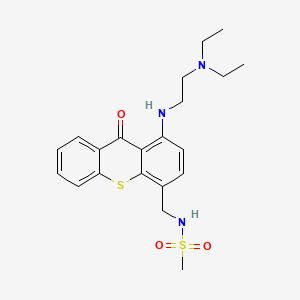
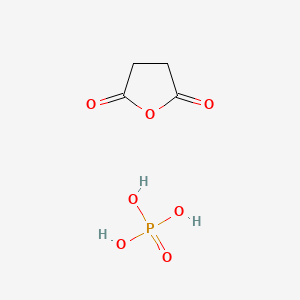


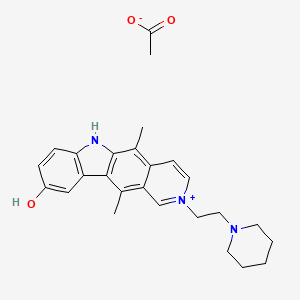
![6-[(1,3-Benzodioxol-5-ylamino)methylidene]-2,4-dibromo-1-cyclohexa-2,4-dienone](/img/structure/B1229011.png)
![1-(6-Methyl-2-pyridinyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1229012.png)